N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine
Overview
Description
N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine, also known as MMAI, is a psychoactive compound that belongs to the family of tryptamines. It is a potent serotonin agonist and has been found to have various biochemical and physiological effects. MMAI has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of the mitotic spindle, which is essential for cell division . As a result, the compound can arrest cells in the G2/M phase of the cell cycle .
Biochemical Pathways
The inhibition of tubulin polymerization affects multiple biochemical pathways. It disrupts the normal functioning of microtubules, which are involved in various cellular processes, including maintenance of cell shape, intracellular transport, and chromosome segregation during cell division .
Result of Action
The compound’s action results in the induction of cell apoptosis in a dose-dependent manner . By inhibiting tubulin polymerization and disrupting cell division, this compound can effectively inhibit the proliferation of cancer cells .
Advantages and Limitations for Lab Experiments
N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine has several advantages for lab experiments. It is a potent serotonin agonist and can be used to study the effects of serotonin on the brain. This compound is also relatively stable and can be stored for extended periods. However, this compound has limitations for lab experiments as it is a controlled substance and requires special permits for use.
Future Directions
There are several future directions for the study of N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine. One potential direction is the development of new therapeutic applications for this compound. It has shown promise in the treatment of various neurological disorders and could be further studied for its potential use in these conditions. Another future direction is the study of the long-term effects of this compound on the brain. It is important to understand the potential risks associated with the use of this compound before it can be considered for therapeutic use. Finally, the synthesis of new analogs of this compound could be explored to improve its potency and selectivity for specific serotonin receptors.
Scientific Research Applications
N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine has been extensively studied for its potential therapeutic applications. It has been found to have antidepressant and anxiolytic effects. This compound has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-methyl-1-(1-methylindol-6-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12-8-9-3-4-10-5-6-13(2)11(10)7-9/h3-7,12H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIDITAYVOGYIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)C=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594528 | |
Record name | N-Methyl-1-(1-methyl-1H-indol-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
884507-20-4 | |
Record name | N-Methyl-1-(1-methyl-1H-indol-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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